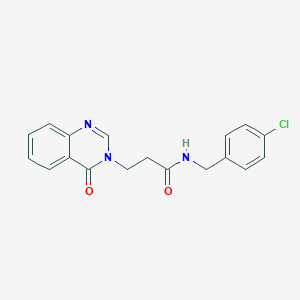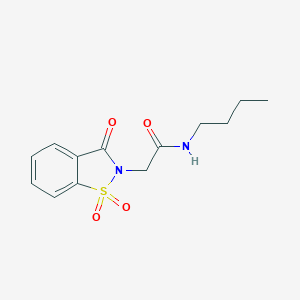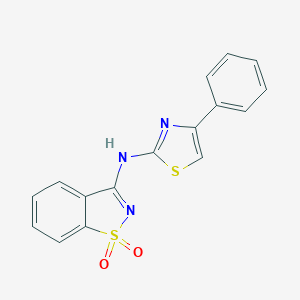![molecular formula C18H17N3 B277674 N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine, commonly known as QNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNV is a fluorescent molecule that has been used as a probe for a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
作用機序
QNV works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of QNV is based on the principle of fluorescence resonance energy transfer (FRET). When QNV binds to a biomolecule, it transfers energy to the molecule, causing it to emit fluorescence. The intensity of the fluorescence is proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
QNV has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. QNV has been used in a variety of cell types, including bacterial, yeast, and mammalian cells, without any adverse effects.
実験室実験の利点と制限
QNV has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low concentrations of biomolecules. QNV is also easy to use and can be applied to a variety of experimental systems. However, there are some limitations to the use of QNV. It requires specialized equipment for excitation and detection of fluorescence, and the fluorescence signal can be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for research on QNV. One area of interest is the development of new QNV analogs with improved properties, such as increased sensitivity and specificity. Another area of interest is the application of QNV to in vivo imaging studies, which could provide insights into the localization and dynamics of biomolecules within living organisms. Additionally, QNV could be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules.
合成法
The synthesis of QNV involves a multi-step process that begins with the reaction of 4-quinazolinylamine with 2-bromo-4'-fluorostyrene. This reaction produces 4-(2-bromo-4'-fluorostyryl)quinazoline, which is then reacted with N,N-dimethylamine to produce QNV. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
科学的研究の応用
QNV has been used as a fluorescent probe for a variety of biological processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. QNV has also been used to study the localization and trafficking of proteins within cells. Additionally, QNV has been used to study the structure and function of biomolecules, including DNA and RNA.
特性
製品名 |
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(Z)-2-quinazolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)15-10-7-14(8-11-15)9-12-18-16-5-3-4-6-17(16)19-13-20-18/h3-13H,1-2H3/b12-9- |
InChIキー |
JZYJXGUVNFIAKG-XFXZXTDPSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC=NC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)